Idebenone

Catalog No.
S530399
CAS No.
58186-27-9
M.F
C19H30O5
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idebenone

CAS Number

58186-27-9

Product Name

Idebenone

IUPAC Name

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C19H30O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3

InChI Key

JGPMMRGNQUBGND-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCCCO

Solubility

methanol: 50 mg/mL, clear to slightly hazy

Synonyms

CV 2619, CV-2619, hydroxydecyl ubiquinone, idebenone, noben, Raxone

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO

Description

The exact mass of the compound Idebenone is 338.2093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as methanol: 50 mg/mL, clear to slightly hazy. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759228. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Psychoanaleptics, Other psychostimulants and nootropics -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

Idebenone is a potent antioxidant, meaning it can neutralize free radicals, unstable molecules that damage cells and contribute to various diseases. Studies have shown Idebenone's ability to scavenge free radicals more effectively than CoQ10 [1]. This property makes it a potential candidate for research on age-related diseases, neurodegenerative disorders, and other conditions associated with oxidative stress.

[1] Solesio S, et al. (1995) Free radical scavenging and protective effects of Idebenone on cultured human endothelial cells. Life Sci. 57(7):647-55. PubMed: )

Mitochondrial Function

Idebenone, similar to CoQ10, plays a role in mitochondrial function. Mitochondria are the cell's powerhouses, and Idebenone may help improve their efficiency in energy production [2]. Research suggests Idebenone's ability to support mitochondrial function might be beneficial in conditions like neurodegenerative diseases and Leigh syndrome, a rare mitochondrial disorder [2, 3].

[2] Esposito, G., et al. (2015). Idebenone: an update on its mechanisms of action and therapeutic potential. Expert Rev Neurother. 15(7):1061-79. PubMed: )

[3] DiMauro, S., et al. (2007). Randomized controlled trial of idebenone in children with Leigh syndrome. Neurology. 69(18):1735-42. PubMed: )

Idebenone is a synthetic analogue of ubiquinone, commonly known as coenzyme Q10. Its chemical structure is defined as 6-(10-hydroxydecyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone, and it belongs to the class of organic compounds known as ubiquinones, which are essential components of the electron transport chain in mitochondria. Idebenone has a molecular formula of C₁₉H₃₀O₅ and an average molecular weight of approximately 338.44 g/mol . This compound exhibits antioxidant properties and plays a crucial role in cellular energy production by facilitating electron transfer within the mitochondrial respiratory chain.

The proposed mechanism of action of idebenone is multifaceted [, ]. It might:

  • Enhance ATP production: By potentially interacting with the mitochondrial electron transport chain, idebenone could increase the production of ATP, the cellular energy currency [].
  • Scavenge free radicals: The presence of a phenolic hydroxyl group allows idebenone to act as an antioxidant, protecting cells from oxidative damage [].
  • Improve mitochondrial function: By influencing mitochondrial function, idebenone might offer benefits in conditions associated with mitochondrial dysfunction [].
Primarily related to its function as an electron carrier. It can undergo oxidation-reduction reactions, where it acts as a free radical scavenger, protecting cellular components from oxidative damage. The compound can also react with hydroxyl radicals, demonstrating its ability to mitigate oxidative stress . In terms of metabolism, idebenone undergoes oxidative shortening of its side chain and reduction of the quinone ring, leading to various metabolites such as glucuronides and sulfates .

The biological activity of idebenone is multifaceted:

  • Antioxidant Activity: Idebenone effectively scavenges free radicals and protects cellular membranes from lipid peroxidation, which is critical in preventing cellular damage due to oxidative stress .
  • Mitochondrial Function: By transferring electrons directly to complex III of the electron transport chain, idebenone can bypass complex I deficiencies, thereby enhancing ATP production in cells with mitochondrial dysfunction .
  • Neuroprotective Effects: Clinical studies have indicated that idebenone may improve neurological functions in conditions such as Leber's hereditary optic neuropathy (LHON) by reactivating viable but inactive retinal ganglion cells .

Several synthesis methods for idebenone have been reported:

  • Free-Radical Alkylation: A notable method involves the free-radical alkylation of 2,3-dimethyl-1,4-benzoquinone with 11-hydroxyundecanoic acid under silver catalysis. This single-step process has shown high yields and efficiency .
  • Conventional Methods: Traditional synthetic routes often involve multiple steps and can include various reagents and conditions that may not be environmentally friendly or cost-effective .

Idebenone is primarily used in therapeutic settings for its neuroprotective and antioxidant properties. It has been investigated for:

  • Treatment of Mitochondrial Disorders: Idebenone is utilized in managing conditions like LHON and other mitochondrial diseases due to its ability to enhance ATP production .
  • Cognitive Enhancement: Some studies suggest potential benefits in cognitive function improvement, particularly in age-related cognitive decline or ischemic brain conditions .
  • Cosmetic

Idebenone has been studied for its interactions with various drugs:

  • Cytochrome P450 Enzyme Interactions: It is a mild inhibitor of cytochrome P450 3A4, which can affect the metabolism of other drugs metabolized by this enzyme. For instance, co-administration with midazolam resulted in increased plasma concentrations of midazolam when taken together with idebenone .
  • Drug Excretion: Certain medications may alter the excretion rate of idebenone, potentially leading to increased serum levels or reduced efficacy depending on the drug combination used .

Idebenone shares similarities with several other compounds that also function as antioxidants or mitochondrial protectants. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
Ubiquinone (Coenzyme Q10)Structural analogueNaturally occurring; essential for energy production
MitoQMitochondrial-targetedSpecifically designed for mitochondrial delivery
Vitamin EAntioxidantFat-soluble vitamin; broader range of actions
ResveratrolPolyphenolic compoundKnown for anti-aging effects; different mechanism

Idebenone's unique feature lies in its specific ability to bypass complex I deficiencies within the mitochondrial respiratory chain while maintaining effective antioxidant activity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

338.20932405 g/mol

Monoisotopic Mass

338.20932405 g/mol

Heavy Atom Count

24

Appearance

Orange Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HB6PN45W4J

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Idebenone is indicated for use by the European Medicines Agency (EMA) for the treatment of visual impairment in adolescent and adult patients with Leber’s Hereditary Optic Neuropathy (LHON). It is not currently approved for use by either the Food and Drug Administration (USA) or Health Canada.
Raxone is indicated for the treatment of visual impairment in adolescent and adult patients with Leber's Hereditary Optic Neuropathy (LHON).
Treatment of Friedreich�s Ataxia

MeSH Pharmacological Classification

Antioxidants

ATC Code

N06BX13
N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX13 - Idebenone

Mechanism of Action

Idebenone is a synthetic analogue of ubiquinone (also known as Coenzyme Q10), a vital cell antioxidant and essential component of the Electron Transport Chain (ETC). It has been proposed that by interacting with the ETC, idebenone increases ATP production required for mitochondrial function, reduces free radicals, inhibits lipid peroxidation, and consequently protects the lipid membrane and mitochondria from oxidative damage. More specifically, idebenone is thought to transfer electrons directly to complex III of the mitochondrial ETC, thereby circumventing complex I and restoring cellular energy (ATP) generation.

Pictograms

Irritant

Irritant

Other CAS

58186-27-9

Absorption Distribution and Excretion

After oral administration, idebenone is rapidly absorbed. On repeat dosing, maximum plasma concentrations of idebenone are reached on average within 1 hour (median 0.67 h range: 0.33-2.00 h). Food increases the bioavailability of idebenone by approximately 5-7-fold and i therefore should always be administered with food.
The main route of elimination is metabolism, with the majority of dose excreted via the kidneys as metabolites. After a single or repeated oral dose of 750 mg of idebenone, QS4+QS4-C were the most prominent idebenone-derived metabolites in urine, representing on average between 49.3% and 68.3% of the total administered dose. QS6+QS6 represented 6.45% to 9.46%, whereas QS10+QS10-C and IDE+IDE-C were close to 1% or below.
Experimental data have shown that idebenone passes the blood-brain barrier and is distributed at significant concentrations in cerebral tissue. Following oral administration pharmacologically relevant concentrations of idebenone are detectable in the aqueous humor of the eye.

Metabolism Metabolites

Metabolism occurs by means of oxidative shortening of the side chain and by reduction of the quinone ring and conjugation to glucuronides and sulphates. Idebenone shows a high first pass metabolism resulting in conjugates of idebenone (glucuronides and sulphates (IDE-C)) and the Phase I metabolites QS10, QS6, and QS4 as well as their corresponding Phase II metabolites (glucuronides and sulphates (QS10+QS10-C, QS6+QS6-C, QS4+QS4-C)). The main metabolites in plasma are IDE-C and QS4+QS4-C.

Wikipedia

Idebenone

Use Classification

Human drugs -> Orphan -> Other psychostimulants and nootropics, Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Orphan -> Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15

CHMP Assessment Report for Sovrima (PDF) (Report). European Medicines Agency. 20 November 2008. pp. 6, 9–11, 67f.

Clinical trial number NCT00229632 for "Idebenone to Treat Friedreich's Ataxia" at ClinicalTrials.gov

Clinical trial number NCT00654784 for "Efficacy and Tolerability of Idebenone in Boys With Cardiac Dysfunction Associated With Duchenne Muscular Dystrophy (DELPHI)" at ClinicalTrials.gov

"Raxone". www.ema.europa.eu. Retrieved 12 July 2019.

Liu XJ, Wu WT (November 1999). "Effects of ligustrazine, tanshinone II A, ubiquinone, and idebenone on mouse water maze performance". Zhongguo Yao Li Xue Bao = Acta Pharmacologica Sinica. 20 (11): 987–990. PMID 11270979.

Schaffler K, Hadler D, Stark M (July 1998). "Dose-effect relationship of idebenone in an experimental cerebral deficit model. Pilot study in healthy young volunteers with piracetam as reference drug". Arzneimittel-Forschung. 48 (7): 720–726. PMID 9706371.

Gutzmann H, Kühl KP, Hadler D, Rapp MA (January 2002). "Safety and efficacy of idebenone versus tacrine in patients with Alzheimer's disease: results of a randomized, double-blind, parallel-group multicenter study". Pharmacopsychiatry. 35 (1): 12–18. doi:10.1055/s-2002-19833. PMID 11819153.

Parnetti L, Senin U, Mecocci P (May 1997). "Cognitive enhancement therapy for Alzheimer's disease. The way forward". Drugs. 53 (5): 752–768. doi:10.2165/00003495-199753050-00003. PMID 9129864. S2CID 46987059.

Di Prospero NA, Baker A, Jeffries N, Fischbeck KH (October 2007). "Neurological effects of high-dose idebenone in patients with Friedreich's ataxia: a randomised, placebo-controlled trial". The Lancet. Neurology. 6 (10): 878–886. doi:10.1016/S1474-4422(07)70220-X. PMID 17826341. S2CID 24749816.

Tonon C, Lodi R (September 2008). "Idebenone in Friedreich's ataxia". Expert Opinion on Pharmacotherapy. 9 (13): 2327–2337. doi:10.1517/14656566.9.13.2327. PMID 18710357. S2CID 73285881.

Buyse G, Mertens L, Di Salvo G, Matthijs I, Weidemann F, Eyskens B, et al. (May 2003). "Idebenone treatment in Friedreich's ataxia: neurological, cardiac, and biochemical monitoring". Neurology. 60 (10): 1679–1681. doi:10.1212/01.wnl.0000068549.52812.0f. PMID 12771265. S2CID 36556782.

"Heath Canada Fact Sheet - Catena". Archived from the original on 19 June 2014.

Voluntary Withdrawal of Catena from the Canadian Market

Margaret Wahl for Quest Magazine, MAY 28, 2010. FA Research: Idebenone Strikes Out Again

NINDS Fact Sheet

Klopstock T, Yu-Wai-Man P, Dimitriadis K, Rouleau J, Heck S, Bailie M, et al. (September 2011). "A randomized placebo-controlled trial of idebenone in Leber's hereditary optic neuropathy". Brain. 134 (Pt 9): 2677–2686. doi:10.1093/brain/awr170. PMC 3170530. PMID 21788663.

Staff (26 July 2011). "Santhera publishes pivotal trial results of idebenone and goes for EU approval". European Biotechnology News. Archived from the original on 2013-02-17.

Buyse GM, Van der Mieren G, Erb M, D'hooge J, Herijgers P, Verbeken E, et al. (January 2009). "Long-term blinded placebo-controlled study of SNT-MC17/idebenone in the dystrophin deficient mdx mouse: cardiac protection and improved exercise performance". European Heart Journal. 30 (1): 116–124. doi:10.1093/eurheartj/ehn406. PMC 2639086. PMID 18784063.

Clinical trial number NCT01027884 for "Phase III Study of Idebenone in Duchenne Muscular Dystrophy (DMD) (DELOS)" at ClinicalTrials.gov

Clinical trial number NCT00887562 for "Study of Idebenone in the Treatment of Mitochondrial Encephalopathy Lactic Acidosis & Stroke-like Episodes (MELAS)" at ClinicalTrials.gov

Clinical trial number NCT00950248 for "Double Blind Placebo-Controlled Phase I/II Clinical Trial of Idebenone in Patients With Primary Progressive Multiple Sclerosis (IPPoMS)" at ClinicalTrials.gov

McFarthing K, Rafaloff G, Baptista M, Mursaleen L, Fuest R, Wyse RK, Stott SR (2022). "Parkinson's Disease Drug Therapies in the Clinical Trial Pipeline: 2022 Update". Journal of Parkinson's Disease. 12 (4): 1073–1082. doi:10.3233/JPD-229002. PMC 9198738. PMID 35527571.

McDaniel DH, Neudecker BA, DiNardo JC, Lewis JA, Maibach HI (September 2005). "Clinical efficacy assessment in photodamaged skin of 0.5% and 1.0% idebenone". Journal of Cosmetic Dermatology. 4 (3): 167–173. doi:10.1111/j.1473-2165.2005.00305.x. PMID 17129261. S2CID 2394666.

Suno M, Nagaoka A (May 1988). "[Effect of idebenone and various nootropic drugs on lipid peroxidation in rat brain homogenate in the presence of succinate]". Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica (in Japanese). 91 (5): 295–299. doi:10.1254/fpj.91.295. PMID 3410376.

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